5-(Azetidin-3-yl)thiophene-3-carboxylic acid
Overview
Description
5-(Azetidin-3-yl)thiophene-3-carboxylic acid, commonly known as ATC, is a chemical compound with a broad range of potential applications in the fields of research and industry. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C8H9NO2S. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 183.23 g/mol.Scientific Research Applications
Antimicrobial Activity
5-(Azetidin-3-yl)thiophene-3-carboxylic acid and its derivatives have been explored for their potential antimicrobial properties. Research by Patel and Patel (2017) investigated the synthesis of various derivatives, including azetidinones, for their antibacterial and antifungal activities. These compounds were tested against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species including Candida albicans, Aspergillus niger, and Aspergillus Clavatus. This research suggests the potential of these compounds in developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Anticancer Activity
In the field of oncology, derivatives of this compound have been studied for their anticancer activities. Kaminskyy and Lesyk (2010) conducted a study focusing on the anticancer activity of 4-azolidinone-3-carboxylic acids derivatives. They investigated the structure-activity relationships and identified compounds with high anticancer activity and selectivity, providing insight into molecular fragments that could be optimized for potential anticancer agents (D. Kaminskyy & R. Lesyk, 2010).
Synthesis of Novel Compounds
Research by Mabkhot et al. (2017) involved synthesizing new compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, with one of the key components being thiophene-3-carboxylic acid derivatives. Their work contributed to understanding the synthesis and properties of these compounds, which could have various biological activities (Y. Mabkhot et al., 2017).
Antitubercular Agents
A study by Marvadi et al. (2020) explored the synthesis of novel carboxamides derivatives incorporating thiophene-2-yl, evaluating their efficacy as antitubercular agents. Their research highlights the potential of these compounds in the treatment of tuberculosis, adding valuable knowledge to the field of antimicrobial research (Sandeep Kumar Marvadi et al., 2020).
Mechanism of Action
While the specific mechanism of action for 5-(Azetidin-3-yl)thiophene-3-carboxylic acid is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
5-(azetidin-3-yl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)5-1-7(12-4-5)6-2-9-3-6/h1,4,6,9H,2-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNSOGKHRYAIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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